molecular formula C7H5BrCl2O B358737 2-Bromo-4,6-dichloroanisole CAS No. 60633-26-3

2-Bromo-4,6-dichloroanisole

Cat. No.: B358737
CAS No.: 60633-26-3
M. Wt: 255.92g/mol
InChI Key: OEYKUHBCPJRXGZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dichloroanisole, with the molecular formula C 7 H 5 BrCl 2 O and a molecular weight of 255.92 g/mol , is a halogenated anisole derivative of interest in chemical and applied research. This compound is characterized as a solid with a melting point in the range of 68-69 °C . It is practically insoluble in water, with a calculated solubility of approximately 0.036 g/L at 25 °C, and has a calculated density of 1.666 g/cm³ . This organobromine compound serves as a versatile synthetic intermediate and building block in organic chemistry. Its structure, featuring bromine and chlorine substituents on the aromatic ring, makes it a valuable precursor for further functionalization, including cross-coupling reactions and the synthesis of more complex molecules for material science or pharmaceutical development. Sensory analysis indicates that this compound possesses an earthy, musty, and rubber-like odor profile , making it a compound of interest in flavor and fragrance research, particularly in studies investigating off-odors or trace-level contamination. Please Note: This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. All researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKUHBCPJRXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501335045
Record name 2-Bromo-4,6-dichloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60633-26-3
Record name 2-Bromo-4,6-dichloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4,6 Dichloroanisole and Analogous Structures

Etherification of Halogenated Phenol (B47542) Precursors

This synthetic route involves first constructing the desired polyhalogenated phenol, followed by an O-methylation step to form the target anisole (B1667542). This approach can offer better control over the halogen substitution pattern.

The key intermediate for this pathway is 2-Bromo-4,6-dichlorophenol. chemspider.comcymitquimica.com Its synthesis typically begins with phenol or a partially halogenated phenol. One common approach is the bromination and chlorination of phenol, where reaction conditions are controlled to achieve the desired substitution. For example, 4-chlorophenol (B41353) can be synthesized and then brominated. The powerful ortho-, para-directing hydroxyl group will direct the bromine to an ortho position. A method for preparing 2-bromo-4-chloro substituted phenols involves the chlorination of a substituted phenol followed by a separate bromination step in acetic acid. google.com Specifically, reacting 2,4-dichlorophenol (B122985) with a brominating agent would be expected to add bromine at the C6 position, yielding the desired 2-Bromo-4,6-dichlorophenol intermediate.

Once 2-Bromo-4,6-dichlorophenol is obtained, the final step is the etherification of the phenolic hydroxyl group. This is typically achieved through O-methylation. A classic method is the Williamson ether synthesis, which involves deprotonating the phenol with a base (like sodium hydroxide) to form the phenoxide, followed by reaction with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. Bacterial O-methylation of halogen-substituted phenols has also been studied, demonstrating that microorganisms can convert chlorophenols and bromophenols into their corresponding anisoles, although the specific patterns of reactivity can be complex. asm.org The use of dimethyl ether (DME) as an alkylating agent over a heterogeneous catalyst is another reported method for anisole synthesis from phenol. mdpi.com

Table 2: Selected O-Methylation Reagents for Phenols

Methylating AgentBase/CatalystSubstrate TypeKey FeatureSource(s)
Dimethyl Sulfate (DMS)Sodium Hydroxide (NaOH)PhenolsStandard Williamson ether synthesis conditions. mdpi.com
Dimethyl Ether (DME)γ-Al₂O₃-supported metal oxidesPhenolGas-phase reaction aiming for high selectivity. mdpi.com
VariousBacterial CulturesHalogen-substituted phenolsBiocatalytic approach, demonstrates environmental transformation. asm.org
Alkyl CarboxylatesAlkali metal carboxylatesPhenolsEtherification process patented for general phenol groups. google.com

Multi-step Convergent Synthesis Routes for Polyhalogenated Anisoles

For instance, the synthesis of sterically hindered polychlorinated biphenyls, which are structurally related to polyhalogenated anisoles, has been achieved using Suzuki coupling reactions. researchgate.net A similar strategy could be applied to synthesize complex anisoles. One could imagine synthesizing a halogenated benzene (B151609) boronic acid and coupling it with a different polyhalogenated anisole. While direct examples for 2-Bromo-4,6-dichloroanisole are not prevalent, this methodology is powerful for building complex aromatic systems. researchgate.netresearchgate.net The modularity of flow chemistry is also being increasingly applied to multistep synthesis, allowing for the integration of reaction, separation, and analysis steps in a continuous process. d-nb.info

Catalytic Approaches in Halogenated Anisole Synthesis (e.g., C-H Activation)

The synthesis of halogenated anisoles, including complex structures like this compound, has increasingly moved towards catalytic methods to enhance efficiency, selectivity, and sustainability. nih.gov Traditional electrophilic halogenation often requires harsh conditions and can suffer from poor regioselectivity. brainly.in Catalytic approaches, including Lewis base catalysis, photoredox catalysis, and transition-metal-catalyzed C-H activation, offer milder and more precise alternatives for the functionalization of aromatic rings. nih.govnih.gov

Lewis Base Catalysis

A simple and effective strategy for aromatic halogenation involves the use of inexpensive and easy-to-handle Lewis bases as catalysts. nih.gov One such catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to efficiently catalyze the chlorination and bromination of arenes using N-halosuccinimides (NCS or NBS) as the halogen source. nih.gov This method is particularly effective for electron-rich substrates like anisole derivatives, proceeding smoothly at ambient conditions to produce the desired products in high to excellent yields and with notable selectivity. nih.gov

The proposed mechanism suggests that the Lewis base interacts with the halogenating agent to form an activated halonium intermediate (DABCO-X⁺). nih.gov This intermediate is more electrophilic than the N-halosuccinimide alone, facilitating the attack by the aromatic π-electron system to achieve halogenation. nih.gov The protocol's efficiency is demonstrated by the high yields obtained in short reaction times for various anisole derivatives. nih.gov Furthermore, this system allows for one-pot, two-step syntheses to create multi-halogenated products with high yields. nih.gov

Table 1: DABCO-Catalyzed Halogenation of Anisole Derivatives

SubstrateHalogenating AgentCatalyst (mol%)SolventTime (h)Yield (%)Reference
m-DimethoxybenzeneNCSDABCO (5)DCM196 nih.gov
AnisoleNCSDABCO (5)DCM189 nih.gov
2-MethylanisoleDCDMHDABCO (5)DCM199 nih.gov
3-MethylanisoleDCDMHDABCO (5)DCM193 nih.gov
*DCDMH: 1,3-dichloro-5,5-dimethylhydantoin (B105842) was used in place of NCS for improved yield. nih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.govmdpi.com This approach has been successfully applied to the halogenation of aromatic C-H bonds. For instance, electron-rich arenes like anisole can be selectively chlorinated using N-chlorosuccinimide (NCS) in the presence of a photocatalyst such as [Ru(bpy)₃]Cl₂ under blue light irradiation. nih.govmdpi.com This reaction can achieve high yields, with anisole being converted to 4-chloroanisole (B146269) in 92% yield. mdpi.com

Another advanced strategy employs an organic photoredox catalyst, such as 4CzIPN, to chlorinate electron-rich arenes using a mixture of HBr and HCl under an oxygen atmosphere. mdpi.comresearchgate.net In this dual-catalytic system, the photocatalyst is capable of oxidizing both bromide and chloride anions to their respective radical species. mdpi.com The process involves an initial bromination of the arene, followed by a photocatalyzed ipso-chlorination, where the bromine is replaced by chlorine, leading to highly ortho/para-regioselective chlorination. researchgate.net

Table 2: Photocatalytic Chlorination of Anisole

SubstratePhotocatalystHalogen SourceAdditive/AtmosphereYield (%)ProductReference
Anisole[Ru(bpy)₃]Cl₂NCS(NH₄)₂S₂O₈924-Chloroanisole nih.govmdpi.com
Anisole4CzIPNHBr/HClO₂Not specifiedChlorinated Anisole mdpi.comresearchgate.net

C-H Activation Strategies

Direct C-H bond functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Transition metals like palladium, rhodium, and copper are widely used to catalyze these transformations. beilstein-journals.org

Palladium-catalyzed C-H halogenation often relies on directing groups within the substrate to control site selectivity. nih.gov For anisole derivatives, the methoxy (B1213986) group itself can direct ortho-functionalization, although specific catalytic systems are needed to achieve high selectivity. For example, π-complexation of an anisole to a Cr(CO)₃ unit has been shown to enable a highly ortho-selective Pd-catalyzed direct arylation, a principle that can be extended to other C-H functionalizations. acs.org In other systems, acetanilides, which are electronically similar to anisoles, have been selectively ortho-chlorinated using a Pd-catalyst with a combination of CuCl₂ and Cu(OAc)₂. nih.gov

Copper-catalyzed C-H halogenation represents a more economical approach. beilstein-journals.org Copper(II) halides can mediate the halogenation of various heterocycles and arenes with excellent regioselectivity. beilstein-journals.org The mechanism is believed to involve the oxidation of the substrate by the Cu(II) catalyst, leading to a C-H activation process. beilstein-journals.org

Another powerful, albeit indirect, C-H activation route is the iridium-catalyzed borylation of arenes. google.com This reaction can convert a C-H bond into a C-B bond (as an arylboronic ester). While this intermediate is commonly oxidized to a phenol, it serves as a versatile handle for subsequent transformations, including conversion to aryl halides. google.com

Table 3: Examples of Transition Metal-Catalyzed C-H Halogenation of Arene Systems

Substrate TypeCatalyst SystemHalogen SourceKey FeatureReference
AcetanilidesPd(OAc)₂ / CuCl₂ / Cu(OAc)₂CuCl₂Selective ortho-chlorination nih.gov
Pyridine-2-ylbenzenesCopper/O₂CuX₂ (X=Cl, Br)Pyridine-directed ortho-halogenation beilstein-journals.org
IndolizinesCu(II) halideCuX₂ (X=Cl, Br)Excellent regioselectivity for 3-haloindolizines beilstein-journals.org
AnisolesIr-catalyst / HBPinN/A (Borylation)C-H activation to form arylboronic ester intermediate google.com

Chemical Reactivity and Mechanistic Transformations of 2 Bromo 4,6 Dichloroanisole

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. diva-portal.org In 2-Bromo-4,6-dichloroanisole, the positions available for substitution are C3 and C5. The outcome of an EAS reaction is governed by the combined directing effects of the existing substituents.

The C5 position is ortho to the C4-Cl and C6-Cl and para to the C2-Br.

The C3 position is ortho to the C2-Br and C4-Cl, and meta to the C6-Cl.

Studies on related polyhalogenated anisoles indicate that electrophilic substitution is possible, though the high degree of halogenation presents a significant barrier. koreascience.kr Research involving this compound has shown it can form charge transfer complexes with electron acceptors like iodine and iodine monochloride. iitk.ac.in The formation of such complexes is influenced by the steric and electronic properties of the molecule and indicates its capacity to interact with electrophilic species, which is the initial step in the EAS mechanism. diva-portal.orgiitk.ac.in

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) typically occurs on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. mdpi.com The three halogen atoms on the this compound ring are electron-withdrawing, making the molecule a potential substrate for NAS.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the site of attack.

The relative reactivity of halogens as leaving groups in NAS is generally I > Br > Cl > F. science.gov Therefore, in this compound, the carbon-bromine bond at the C2 position is the most probable site for nucleophilic attack. A strong nucleophile, such as an alkoxide or an amine, would preferentially displace the bromide ion. For polyhalogenated aromatic compounds, such substitutions can be facilitated by copper catalysis, which lowers the activation energy for the reaction. scribd.com

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the three carbon-halogen bonds in this compound is differential, allowing for selective functionalization. The generally accepted order of reactivity for aryl halides in many transition-metal-catalyzed couplings is C-I > C-Br > C-Cl.

Palladium-catalyzed reactions are central to modern organic synthesis. The mechanism for these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium will selectively insert into the C-Br bond at the C2 position of this compound. This regioselectivity allows for the precise introduction of a new substituent at C2 while leaving the two chlorine atoms untouched, provided the reaction conditions are controlled.

Suzuki Reaction : This reaction couples an organoboron reagent with an organohalide. Selective Suzuki coupling of this compound with an arylboronic acid would be expected to yield a 2-aryl-4,6-dichloroanisole derivative.

Heck Reaction : This reaction couples the organohalide with an alkene. Selective reaction at the C-Br bond would yield a 2-alkenyl-4,6-dichloroanisole.

Sonogashira Reaction : This reaction couples the organohalide with a terminal alkyne, typically using both palladium and copper co-catalysts. Selective Sonogashira coupling at the C2 position would produce 2-alkynyl-4,6-dichloroanisole.

The table below summarizes the expected selective outcomes for palladium-catalyzed cross-coupling reactions with this compound.

Reaction Type Coupling Partner Expected Major Product Catalyst System (Typical)
Suzuki CouplingArylboronic Acid2-Aryl-4,6-dichloroanisolePd(0) complex, Base
Heck CouplingAlkene2-Alkenyl-4,6-dichloroanisolePd(0) complex, Base
Sonogashira CouplingTerminal Alkyne2-Alkynyl-4,6-dichloroanisolePd(0) complex, Cu(I) salt, Base

Besides palladium, other transition metals like copper and nickel are also effective catalysts for cross-coupling reactions.

Copper-Catalyzed Reactions (Ullmann Coupling) : The Ullmann condensation, a classical copper-catalyzed reaction, is used to form carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. scribd.com Modern protocols often use copper salts with ligands to facilitate the coupling of aryl halides with alcohols, amines, or other nucleophiles under milder conditions than traditional methods. scribd.com For this compound, copper-catalyzed coupling would also be expected to occur selectively at the more reactive C-Br bond.

Nickel-Catalyzed Reactions : Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit different reactivity patterns. They are effective in various cross-coupling reactions, including Sonogashira-type couplings, and can sometimes activate less reactive C-Cl bonds. However, for a substrate with mixed halogens like this compound, selective coupling at the C-Br bond would still be the anticipated outcome under controlled conditions.

Oxidation and Reduction Chemistry of the Anisole (B1667542) Moiety

The functional groups of this compound can undergo oxidation and reduction, although the heavily halogenated ring is generally robust.

Oxidation : Oxidation of the anisole moiety is not a common transformation. The aromatic ring is electron-deficient due to the halogens, making it resistant to oxidative degradation under standard conditions. The methoxy (B1213986) group itself is also generally stable.

Reduction : Two main types of reduction can be considered: cleavage of the ether linkage and reduction of the aromatic ring.

O-Demethylation : The most common reaction of the anisole moiety is the cleavage of the methyl-ether bond to form the corresponding phenol (B47542). This is typically achieved using strong protic acids like HBr and HI, or with potent Lewis acids such as boron tribromide (BBr₃). Treatment of this compound with such reagents would be expected to yield 2-Bromo-4,6-dichlorophenol.

Ring Reduction : Catalytic hydrogenation of the aromatic ring is possible but generally requires harsh conditions (high pressure and temperature) and an active catalyst (e.g., rhodium or ruthenium). Given the presence of halogens, which can poison some catalysts, this transformation would be challenging.

Radical Reactions and Photochemical Transformations

The carbon-halogen bonds in this compound can be cleaved under photochemical or radical conditions. The energy required for homolytic cleavage follows the trend of bond strength: C-Cl > C-Br > C-I.

Upon irradiation with UV light, the weakest bond, C-Br, is the most likely to break, generating a 4,6-dichloro-2-methoxyphenyl radical and a bromine radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system.

Studies on the related compound 2,4-dichloroanisole (B165449) have demonstrated selective photochemical cleavage of the C-Cl bond ortho to the methoxy group. [34 from previous search] By analogy, photolysis of this compound would be expected to proceed with even greater facility at the weaker C-Br bond. Furthermore, the observation that this compound can form charge transfer complexes suggests a susceptibility to reactions initiated by photochemical electron transfer. iitk.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Electronic Environment

NMR spectroscopy is a cornerstone technique for determining molecular structure in solution. For 2-Bromo-4,6-dichloroanisole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, revealing the intricate effects of the substituents on the chemical environment of the anisole (B1667542) backbone.

While specific experimental spectra for this compound are not widely published, its NMR data can be reliably predicted based on established principles and data from analogous compounds. chemicalbook.comtandfonline.comspectrabase.com

The ¹H NMR spectrum is expected to show three distinct signals:

A singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group. Its chemical shift is influenced by the adjacent aromatic ring and its substituents.

Two signals in the aromatic region, corresponding to the protons at the C-3 and C-5 positions. These protons are meta to each other and would appear as two distinct doublets with a small coupling constant (⁴JHH).

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃~3.9Singlet (s)N/A
H-3~7.4-7.6Doublet (d)⁴JHH ~2-3
H-5~7.2-7.4Doublet (d)⁴JHH ~2-3

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-O)~152-155
C-2 (-Br)~115-118
C-3 (-H)~130-133
C-4 (-Cl)~128-131
C-5 (-H)~126-129
C-6 (-Cl)~129-132
-OCH₃~56-61

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. e-bookshelf.deiranchembook.ir

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, H-3 and H-5, confirming their meta-relationship through a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-3, H-5, and the methoxy protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected from the methoxy protons to the C-1 carbon, and potentially to the ortho carbons C-2 and C-6. The aromatic proton H-3 would show correlations to carbons C-1, C-2, C-4, and C-5, while H-5 would correlate to C-1, C-3, C-4, and C-6. These correlations provide a robust framework for piecing together the carbon skeleton and confirming the substitution pattern.

The chemical shifts in the NMR spectra of substituted anisoles are highly sensitive to the electronic effects of the substituents. The methoxy group is a powerful resonance electron-donating group (+R), which tends to shield the ortho and para positions. Conversely, halogens exert a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). uottawa.ca

In this compound, the presence of two ortho substituents (bromo at C-2 and chloro at C-6) introduces significant steric hindrance. This forces the methoxy group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This reduced coplanarity diminishes the +R effect of the methoxy group, leading to a general deshielding of the aromatic ring carbons compared to a hypothetical planar equivalent. This effect would also be observable in the chemical shift of the methoxy carbon itself, which may appear further downfield than in less hindered anisoles.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.comnih.govnih.gov These methods are complementary and crucial for identifying functional groups and confirming structural features.

While a specific, fully assigned spectrum for this compound is not available in the surveyed literature, the expected vibrational bands can be interpreted based on known group frequencies from similar halogenated aromatic compounds. chemsrc.comkuleuven.benist.gov The key vibrational modes are associated with the methoxy group, the aromatic ring, and the carbon-halogen bonds.

Predicted IR and Raman Vibrational Bands for this compound

Approximate Wavenumber (cm⁻¹)Vibrational AssignmentExpected Intensity (IR / Raman)
3100-3000Aromatic C-H stretchingMedium / Medium
2960-2850-CH₃ group stretching (asymmetric & symmetric)Medium / Medium
1570-1550Aromatic C=C ring stretchingStrong / Strong
1470-1430Aromatic C=C ring stretchingStrong / Strong
~1250Asymmetric C-O-C stretchingStrong / Medium
~1030Symmetric C-O-C stretchingMedium / Strong
800-600C-Cl stretchingStrong / Strong
650-500C-Br stretchingStrong / Strong

To achieve a more precise and reliable assignment of the vibrational bands, experimental data is often correlated with theoretical calculations. nih.govrsc.org Methods such as Density Functional Theory (DFT) are widely used to compute the harmonic vibrational frequencies of a molecule. kuleuven.beresearchgate.net

These computational approaches provide a full vibrational spectrum, including the intensity of each band, which can be compared directly with experimental IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated harmonic frequencies to better match the anharmonicity of real-world experimental vibrations. iastate.eduacs.org This synergy between theoretical prediction and experimental measurement is powerful for confirming the assignments of complex spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹) where many vibrational modes overlap. researchgate.net For this compound, such calculations would be essential to differentiate the various C-C, C-H, C-Cl, and C-Br bending and stretching modes.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis.nih.govresearchgate.net

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₇H₅BrCl₂O), HRMS would provide an exact mass measurement, confirming its elemental makeup. While specific peer-reviewed HRMS data for this compound is not extensively documented in publicly available literature, the technique is routinely applied to similar halogenated anisoles. nih.govfmach.it For instance, HRMS has been effectively used to achieve low limits of detection for related compounds like 2,4,6-trichloroanisole (B165457) (TCA) and 2,4,6-tribromoanisole (B143524) (TBA) in complex matrices. nih.gov This underscores the capability of HRMS to provide highly selective and sensitive detection for such halogenated aromatic compounds.

Table 1: Theoretical Isotopic Mass Data for this compound

Molecular FormulaIsotopeExact Mass (Da)
C₇H₅⁷⁹Br³⁵Cl₂OMonoisotopic253.8740
C₇H₅⁸¹Br³⁵Cl₂O255.8720
C₇H₅⁷⁹Br³⁵Cl³⁷ClO255.8711
C₇H₅⁷⁹Br³⁷Cl₂O257.8681

Note: This table represents theoretical values calculated based on isotopic masses and does not represent experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications.nih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer then records its mass spectrum.

Table 2: Predicted Key Fragmentation Data for this compound in GC-MS (EI)

Ionm/z (Mass-to-Charge Ratio)Description
[C₇H₅BrCl₂O]⁺254/256/258/260Molecular Ion Cluster
[C₆H₂BrCl₂O]⁺239/241/243/245Loss of a methyl radical (CH₃)
[C₇H₅Cl₂O]⁺175/177/179Loss of a bromine radical (Br)
[C₇H₅BrClO]⁺219/221/223Loss of a chlorine radical (Cl)

Note: This table is predictive and based on the fragmentation patterns of structurally similar compounds. The m/z values represent the nominal masses of the most abundant isotopes.

X-ray Diffraction Analysis for Solid-State Molecular Conformations

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, the crystal structures of closely related molecules, such as 4-Bromo-2,6-dichloroaniline, have been determined. nih.gov Such studies on analogous compounds are crucial for understanding how the interplay of steric and electronic effects from different halogen substituents influences molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice. nih.govkoreascience.krntu.edu.sgresearchgate.net Should a suitable single crystal of this compound be obtained, X-ray diffraction would be the ideal method for its complete solid-state structural elucidation.

Computational Chemistry and Theoretical Insights into 2 Bromo 4,6 Dichloroanisole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a substituted anisole (B1667542) like 2-Bromo-4,6-dichloroanisole, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. High-level ab initio methods, while more computationally intensive, would serve as a benchmark for the DFT results.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key conformational aspect is the orientation of the methoxy (B1213986) (-OCH₃) group relative to the benzene (B151609) ring.

The potential energy surface would be scanned by rotating the C(ring)-O bond to identify the global minimum energy conformation. It is anticipated that the methoxy group's methyl moiety would lie either in the plane of the aromatic ring or perpendicular to it, influenced by the steric hindrance from the ortho-substituted bromine and chlorine atoms. DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the optimized bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar halogenated anisoles. Specific experimental or calculated data for this compound is not available.

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
C-O Bond Length~1.36 Å
C-O-C Bond Angle~118°
C(ring)-C(ring)-Br Angle~121°
C(ring)-C(ring)-Cl Angle~120°

Electronic Structure and Molecular Orbital (MO) Analysis

Understanding the electronic structure is crucial for predicting reactivity. The distribution of electrons in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, which acts as an electron-donating group. The LUMO is likely to be distributed over the aromatic ring and the halogen atoms, which are electron-withdrawing. The significant electronegativity of the chlorine and bromine atoms would lower the energy of the LUMO. Analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich (negative potential, likely around the oxygen) and electron-poor (positive potential) regions of the molecule, indicating sites for electrophilic and nucleophilic attack, respectively.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for compound characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. The calculations would show distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the inductive and mesomeric effects of the bromo, chloro, and methoxy substituents.

IR Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) spectrum. The characteristic vibrational modes would include C-H, C=C, C-O, C-Cl, and C-Br stretching and bending frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Transformations

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure with physical, chemical, or biological properties. For halogenated anisoles, QSPR models have been developed to predict properties like vapor pressure and octanol/water partition coefficients. researchgate.net A specific QSPR model for the chemical transformations of this compound would require a dataset of related reacting compounds. Molecular descriptors (e.g., topological, electronic, quantum-chemical) would be calculated for each compound and correlated with a measured property (e.g., reaction rate constant) to build a predictive model.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the methoxy group.

For instance, the mechanism of further halogenation could be studied. Computational investigation into the chlorination of anisole has challenged the traditional arenium ion (SEAr) mechanism, suggesting that an addition-elimination pathway can be competitive in nonpolar solvents. pnas.org A similar computational study on this compound would involve locating the transition state structures and intermediates for different possible pathways. The calculated activation energies would determine the most favorable reaction mechanism and predict the regioselectivity of the reaction.

Environmental Chemical Behavior and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Compartments

The non-biological breakdown of 2-Bromo-4,6-dichloroanisole in the environment is expected to be driven by factors such as sunlight (photolysis), water (hydrolysis), and chemical reactions involving oxidation and reduction in soil and water.

Photolytic and Hydrolytic Stability Studies

Direct photolysis, the breakdown of a chemical by sunlight, is a significant degradation pathway for many aromatic compounds. For halogenated anisoles, the rate and products of photolysis can be influenced by the type and position of the halogen atoms on the aromatic ring. Studies on related compounds like 2,4,6-trichloroanisole (B165457) (TCA) have shown that UV irradiation leads to its degradation, primarily through direct photolysis and oxidation by hydroxyl radicals (HO•). nih.govresearchgate.net The second-order rate constant for the reaction between TCA and hydroxyl radicals has been determined to be approximately 3.1 × 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net For this compound, the carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, suggesting that photolytic cleavage of the C-Br bond might be a primary degradation step. Research on haloanisoles has shown that direct photolysis contributes more significantly to the removal of bromoanisoles compared to chloroanisoles. nih.gov

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for neutral, hydrophobic compounds like halogenated anisoles under typical environmental pH conditions. While bromo- and iodo-compounds can hydrolyze faster than their chloro-analogues, the absolute rates for compounds like haloanisoles are typically slow and not considered a major fate process. nih.gov Therefore, this compound is expected to be hydrolytically stable in the environment.

Chemical Oxidation/Reduction in Aqueous and Soil Systems

Chemical oxidation and reduction reactions are crucial in determining the fate of organic pollutants in water and soil. The presence of strong oxidizing agents, such as hydroxyl radicals generated in advanced oxidation processes, can lead to the degradation of haloanisoles. nih.gov In soil and sediment, the redox potential is a key factor. nih.gov Under anaerobic (reducing) conditions, a process known as reductive dehalogenation is a primary degradation mechanism for halogenated aromatic compounds. researchgate.net This process involves the replacement of a halogen atom with a hydrogen atom. researchgate.net

For this compound, reductive dehalogenation would likely proceed stepwise. Due to the lower bond energy of the C-Br bond compared to the C-Cl bond, the bromine atom is expected to be removed preferentially. orst.edumdpi.com Studies on mixed bromo-chloro-aromatic compounds have shown that bromides are reduced more readily than chlorides. orst.edu The redox potential of the environment significantly influences these reactions, with more negative potentials favoring dehalogenation. nih.gov The presence of electron-donating groups, like the methoxy (B1213986) group (-OCH3) in anisoles, can influence the susceptibility of the aromatic ring to oxidation or reduction. chinesechemsoc.org

Biotic Degradation and Biotransformation Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, is a critical pathway for its removal from the environment. The processes involved are largely inferred from studies on other halogenated aromatics and anisoles.

Microbial Metabolism of Halogenated Aromatics and Anisoles

The microbial degradation of halogenated aromatic compounds is a well-documented process involving a variety of bacteria and fungi. nih.govmdpi.com A common initial step in the aerobic degradation of chloroanisoles is O-demethylation, where the methoxy group is cleaved to form the corresponding chlorophenol. cymitquimica.com For instance, bacteria such as Xanthomonas retroflexus, Pseudomonas putida, and Acinetobacter radioresistens have been shown to degrade 2,4,6-trichloroanisole, initiating the process with O-demethylation to form 2,4,6-trichlorophenol. cymitquimica.com This intermediate is then further broken down and mineralized. cymitquimica.com Similarly, Arthrobacter sp. can convert 2,4-dichlorophenoxyacetate (B1228070) to 2,4-dichloroanisole (B165449). cdnsciencepub.com

Under anaerobic conditions, reductive dehalogenation is the key microbial process. Organohalide-respiring bacteria, such as those from the genus Dehalococcoides, are known to use halogenated compounds as electron acceptors, sequentially removing halogen atoms. nih.govacs.orgresearchgate.net These bacteria have been shown to reductively debrominate various bromoaromatic compounds, including oligocyclic phenolic bromoaromatics. nih.govacs.orgresearchgate.net Given the structure of this compound, it is plausible that anaerobic microbial communities would first debrominate the compound, followed by the slower dechlorination of the resulting dichloroanisole.

Conversely, the formation of haloanisoles, including potentially this compound, can occur in the environment through the microbial methylation of corresponding halophenols. mdpi.comencyclopedia.pubetslabs.comconicet.gov.ar Fungi, in particular, are known to catalyze this O-methylation, which can lead to the formation of odorous and persistent haloanisoles from less volatile halophenol precursors. mdpi.cometslabs.commaxapress.com

Table 1: Microbial Genera Involved in the Transformation of Halogenated Anisoles and Related Aromatic Compounds

Microbial Genus Transformation Process Substrate Examples Reference(s)
Xanthomonas O-demethylation, Mineralization 2,4,6-Trichloroanisole cymitquimica.com
Pseudomonas O-demethylation, Mineralization 2,4,6-Trichloroanisole mdpi.comcymitquimica.com
Acinetobacter O-demethylation, Mineralization 2,4,6-Trichloroanisole cymitquimica.com
Arthrobacter Formation from phenoxyacetate 2,4-Dichlorophenoxyacetate cdnsciencepub.com
Dehalococcoides Reductive Dehalogenation Bromoaromatics, Chloroaromatics nih.govacs.orgresearchgate.netacs.org
Trichoderma O-methylation Trichlorophenol mdpi.com
Aspergillus O-methylation Halophenols encyclopedia.pubmaxapress.com
Penicillium O-methylation Halophenols maxapress.com
Rhodococcus O-methylation Chlorophenols maxapress.com

Enzymatic Pathways in Environmental Bioremediation Contexts

The microbial degradation of halogenated aromatics is facilitated by specific enzymes. Aerobic degradation pathways often involve oxygenases, which incorporate oxygen into the aromatic ring, making it susceptible to cleavage. nih.gov Flavin-dependent monooxygenases are known to catalyze the dehalogenation and hydroxylation of halogenated phenols. nih.gov

The key enzymes in the anaerobic reductive dehalogenation pathway are reductive dehalogenases. acs.org These are often cobamide-dependent enzymes that catalyze the transfer of electrons to the halogenated compound, leading to the cleavage of the carbon-halogen bond. acs.org The activity of these enzymes is crucial for the bioremediation of sites contaminated with organohalides.

Enzymes are also responsible for the formation of haloanisoles. O-methyltransferases catalyze the transfer of a methyl group to a halophenol, a reaction that is a significant environmental concern due to the production of persistent and odorous compounds. maxapress.com

Environmental Fate Modeling and Persistence Assessment

Analytical Methodologies for Trace Detection in Environmental Matrices

The detection of this compound at trace levels in complex environmental samples, such as water, soil, and air, necessitates highly sensitive and selective analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary method employed for the analysis of halogenated anisoles due to its excellent separation capabilities and definitive identification.

Sample Preparation

Effective sample preparation is critical to concentrate the analyte and remove interfering matrix components. While specific studies detailing the extraction of this compound are limited, methods developed for other haloanisoles are readily applicable. These techniques include:

Solid-Phase Microextraction (SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds from water and air samples. nih.govresearchgate.net For haloanisoles, fibers coated with materials like polydimethylsiloxane (B3030410) (PDMS) are effective. researchgate.net Headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects and prolongs fiber life. researchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE offers a higher extraction phase volume compared to SPME, leading to lower detection limits for trace contaminants in aqueous samples.

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME): These classical and modified extraction techniques can be used to transfer the analyte from an aqueous phase to a small volume of organic solvent, thereby concentrating it for analysis. researchgate.net

Solid-Phase Extraction (SPE): SPE cartridges can be used to trap the analyte from a large volume of water, which is then eluted with a small amount of solvent.

The choice of extraction method depends on the sample matrix, the required detection limits, and the available instrumentation. For all methods, the use of isotopically labeled internal standards is recommended for accurate quantification.

Gas Chromatography (GC) Analysis

High-resolution gas chromatography is essential for separating this compound from other halogenated compounds and matrix interferences. The NIST Chemistry WebBook provides specific gas chromatography data for this compound. nist.gov

Table 1: Gas Chromatography Parameters for this compound Analysis

Parameter Value Reference
Column Type Capillary nist.gov
Active Phase CP Sil 2 nist.gov
Column Dimensions 55 m x 0.25 mm x 0.25 µm nist.gov
Carrier Gas N₂ nist.gov
Temperature Program 40°C (3 min) -> 20°C/min to 80°C -> 2°C/min to 240°C (45 min) nist.gov

| Retention Index (non-polar column) | 1420 | nist.gov |

This interactive table summarizes the documented gas chromatographic conditions for the analysis of this compound.

Mass Spectrometry (MS) Detection

The mass spectrum of 4-Bromo-2,6-dichloroaniline, a structurally related compound, shows prominent peaks at m/z 241, 239, and 243, corresponding to the molecular ion cluster. nih.gov Similarly, 2-Bromo-4-chloroanisole exhibits a molecular ion at m/z 222. nih.gov For this compound, the molecular ion cluster would be expected around m/z 254, 256, and 258, with the characteristic isotopic pattern of one bromine and two chlorine atoms. Electron impact (EI) ionization would likely lead to the loss of a methyl group (-CH₃) resulting in a fragment ion at m/z 239, 241, and 243, and the subsequent loss of a carbonyl group (-CO) to yield further fragments.

For trace-level analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed to enhance sensitivity and reduce background noise. researchgate.net High-resolution mass spectrometry (HRMS) can provide even greater specificity by accurately determining the elemental composition of the ions. nih.gov

Table 2: Predicted and Related Mass Spectrometry Data

Compound Predicted/Observed m/z (Top Peaks) Detection Mode Reference
This compound Predicted: Molecular ion cluster around 254, 256, 258 GC-MS (EI) Inferred
4-Bromo-2,6-dichloroaniline 241, 239, 243 GC-MS nih.gov
2-Bromo-4-chloroanisole 222, 207, 63 GC-MS nih.gov
2,4,6-Trichloroanisole Molecular ion cluster around 210 GC-MS researchgate.net

| 2,4,6-Tribromoanisole (B143524) | Molecular ion cluster around 342 | GC-MS | researchgate.net |

This interactive table presents predicted mass-to-charge ratios for this compound based on the fragmentation patterns of structurally similar compounds.

Role of 2 Bromo 4,6 Dichloroanisole in Advanced Organic Synthesis and Functional Materials Research

Building Block for Complex Polyhalogenated Aromatic Architectures

The structure of 2-Bromo-4,6-dichloroanisole is ideally suited for the construction of complex, multi-substituted aromatic systems. The presence of both bromine and chlorine atoms allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in such reactions.

In Suzuki-Miyaura cross-coupling, for instance, the bromo position can be selectively coupled with an arylboronic acid, leaving the two chloro substituents untouched for subsequent reactions. wikipedia.orgfishersci.es This stepwise approach is fundamental for creating highly substituted biphenyls and other complex aromatic structures that would be difficult to synthesize otherwise. researchgate.net This selective reactivity enables chemists to introduce different functional groups at specific positions on the aromatic ring, building molecular complexity in a controlled manner. This strategy is crucial in synthesizing sterically hindered polychlorinated biphenyl (B1667301) (PCB) derivatives, which are important for research purposes. researchgate.net The ability to form multi-halogenated alkenes and other functionalized structures from halogenated precursors highlights the utility of such building blocks in creating diverse and complex molecular frameworks. nih.gov

Precursor for Boronic Acid Derivatives and Organometallic Reagents

The synthetic utility of this compound is greatly expanded by its conversion into highly reactive intermediates, namely organometallic reagents and boronic acid derivatives.

Organometallic Reagents: this compound can be readily converted into a Grignard reagent. This reaction involves treating the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The magnesium atom selectively inserts into the more reactive carbon-bromine bond, forming 2,4-dichloro-6-methoxyphenylmagnesium bromide. sigmaaldrich.comgoogle.com This process transforms the electrophilic aromatic carbon into a potent nucleophile. libretexts.org Grignard reagents are powerful tools for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and nitriles. sigmaaldrich.comlibretexts.org

Boronic Acid Derivatives: The conversion of this compound into its corresponding boronic acid derivative is a key transformation that opens access to a wide array of cross-coupling reactions. This is typically achieved by first generating an organolithium or Grignard reagent, which is then reacted with a borate (B1201080) ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic hydrolysis. The resulting (2,4-dichloro-6-methoxyphenyl)boronic acid is a stable, versatile intermediate. mdpi.com Boronic acids are cornerstone reagents in Suzuki-Miyaura coupling, one of the most powerful and widely used methods for carbon-carbon bond formation. wikipedia.orgfishersci.es The stability, low toxicity, and broad functional group tolerance of boronic acids make them highly valuable in synthetic chemistry. mdpi.com

Key Synthetic Transformations of this compound
Reaction TypeKey ReagentsIntermediate/Product ClassPrimary Application
Grignard FormationMg, THF/etherOrganomagnesium Halide (Grignard Reagent)Nucleophilic addition, C-C bond formation. sigmaaldrich.com
Boronic Acid Synthesis1. n-BuLi or Mg 2. B(OR)₃ 3. H₃O⁺Arylboronic AcidSuzuki-Miyaura cross-coupling reactions. mdpi.com
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst, BaseSubstituted BiarylsSynthesis of complex aromatic structures. wikipedia.org

Intermediates in the Synthesis of Pharmaceutical Scaffolds and Agrochemically Relevant Compounds

Halogenated aromatic compounds are integral components of many pharmaceuticals and agrochemicals. The halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity. While specific large-scale applications of this compound are not extensively documented in public literature, its structural motifs are highly relevant to these fields.

Analogous compounds, such as halogenated anilines and phenols, are known intermediates in the synthesis of bioactive molecules. For example, 2-bromo-4,6-difluoroaniline (B1266213) is utilized as a building block for creating potential anti-cancer agents and in the formulation of herbicides and fungicides. chemimpex.com The methoxy (B1213986) group in this compound can be readily converted to a hydroxyl group, a common feature in many biologically active phenols. Therefore, this compound serves as a valuable starting material for generating libraries of novel, highly substituted aromatic compounds for screening in drug discovery and agrochemical development programs.

Potential in the Development of Specialty Chemicals and Functional Materials

The unique electronic and steric properties of this compound make it a promising candidate for the development of advanced functional materials and specialty chemicals. The high degree of halogenation can impart properties such as flame retardancy and thermal stability.

Its utility as a building block for precisely substituted aromatic structures is particularly relevant in materials science. Through controlled, sequential cross-coupling reactions, it can be incorporated into conjugated polymers or oligomers. The specific arrangement of substituents on the aromatic ring can be used to tune the electronic properties, band gap, and solid-state packing of these materials, which is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to create complex, sterically hindered structures also suggests potential applications in the synthesis of specialized ligands for catalysis or as components in advanced polymer systems with tailored physical properties. researchgate.net

Future Directions and Emerging Research Challenges in Halogenated Anisole Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's increasing focus on sustainability is steering research away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. The synthesis of halogenated anisoles is a key area for green innovation, guided by the principles of green chemistry which advocate for waste prevention, maximizing atom economy, and using safer chemicals and solvents. dcatvci.orgjnj.com

Current research emphasizes the replacement of conventional halogenating agents and harsh conditions with more environmentally benign alternatives. A promising approach involves the use of alkali metal halides, such as potassium bromide (KBr) or sodium iodide (NaI), in conjunction with a mild oxidizing agent like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). rsc.org This system allows for the efficient halogenation of anisole (B1667542) analogues at room temperature, offering high yields and avoiding the use of more toxic halogen sources. rsc.org Another innovative strategy employs Brønsted acidic ionic liquids, which can act as both a solvent and a catalyst for halogenation reactions using N-halosuccinimides (NXS). mdpi.com A significant advantage of this method is the potential for recycling and reusing the ionic liquid, which aligns with the green chemistry principle of using catalytic reagents over stoichiometric ones. mdpi.comacs.org

The choice of solvent is another critical factor in sustainable synthesis. Anisole itself is considered a more recommended or problematic solvent compared to banned or substitution-requested solvents like many halogenated hydrocarbons. mygreenlab.org The development of solvent-free reaction conditions or the use of water as a solvent represents a significant goal for future research in the synthesis of compounds like 2-Bromo-4,6-dichloroanisole.

Table 1: Comparison of Synthetic Approaches for Halogenated Anisoles
ParameterTraditional MethodsGreen/Sustainable Innovations
Halogen Source Molecular halogens (e.g., Br₂, Cl₂)Alkali metal halides (KBr, NaI), N-halosuccinimides (NBS, NCS) rsc.orgmdpi.com
Catalyst/Promoter Stoichiometric Lewis/Brønsted acidsRecyclable catalysts (e.g., Fe(NO₃)₃·9H₂O, acidic ionic liquids) rsc.orgmdpi.com
Solvents Often chlorinated solventsAcetonitrile, recyclable ionic liquids, potential for water or solvent-free conditions rsc.orgmdpi.com
Reaction Conditions Variable, can require harsh conditionsOften milder conditions (e.g., room temperature) rsc.org
Key Advantage Well-established proceduresReduced waste, improved safety, potential for catalyst recycling, higher atom economy acs.orgnih.gov

Exploiting Novel Reactivity for Chemo- and Regioselective Transformations

A significant challenge in the synthesis of polysubstituted aromatic compounds like this compound is achieving precise control over the position of functional groups (regioselectivity) and the reactivity of different sites within the molecule (chemoselectivity). Future research is focused on developing highly selective catalytic systems that can overcome the limitations of classical electrophilic aromatic substitution.

Carborane-based Lewis acids are emerging as powerful catalysts for aromatic halogenation. chemrxiv.org These catalysts can activate N-halosuccinimides for the halogenation of challenging substrates, including the late-stage functionalization of complex, bioactive molecules with high regiocontrol. chemrxiv.org For instance, catalytic systems have been developed for the bromination of 2,4-dichloroanisole (B165449), demonstrating the potential to introduce additional halogen atoms at specific positions on an already substituted ring. chemrxiv.org

The combination of dimethyldioxirane (B1199080) (DMD) with halogen ions in acidic media also provides a method for the controlled halogenation of activated aromatic rings. researchgate.net This system can be manipulated to produce specific isomers, such as the selective formation of 2,4-dichloroanisole from anisole with no observation of the 2,6-dichloro derivative. researchgate.net Similarly, the use of N-halosuccinimides in Brønsted acidic ionic liquids has been shown to be highly para-selective in the monohalogenation of anisole, and can be extended to produce 2,4-dihaloanisoles by adjusting the stoichiometry. mdpi.com These advanced methods offer pathways to synthesize specific isomers that may be difficult to obtain through traditional routes. acs.org

Table 2: Regioselectivity in Novel Anisole Halogenation Reactions
Catalytic SystemSubstrateHalogenating AgentPrimary Product(s)Reference
Brønsted Acidic Ionic LiquidAnisoleNBS (1.1 equiv.)para-Bromoanisole (exclusive) mdpi.com
Brønsted Acidic Ionic LiquidAnisoleNBS (2.2 equiv.)2,4-Dibromoanisole mdpi.com
Dimethyldioxirane (DMD)/HClAnisole-para-Chloroanisole, ortho-Chloroanisole (5:1 ratio), 2,4-Dichloroanisole researchgate.net
Carborane-based Lewis Base2,4-dichloroanisoleNBSFurther brominated products (high regiocontrol) chemrxiv.org

Advanced Characterization Techniques for Elucidating Dynamic Processes

Understanding the structure, properties, and reactive behavior of halogenated anisoles requires a suite of advanced characterization techniques. While standard methods provide basic structural information, emerging techniques are needed to elucidate dynamic processes, reaction mechanisms, and subtle structure-property relationships.

Computational chemistry is becoming an indispensable tool. Non-equilibrium "forced" molecular dynamics (NeqFMD) simulations, for example, can be used to model the process of halogen addition to an aromatic ring. vu.edu.au These simulations provide insights into the likelihood of halogen attack at different positions (ortho, meta, para), helping to explain the reactivity patterns observed in practice. vu.edu.au Quantitative Structure-Property Relationship (QSPR) models are another powerful computational approach, used to predict fundamental physicochemical properties like vapor pressure for a wide range of halogenated anisole congeners based on their molecular structure. researchgate.net Such predictive models are crucial for assessing the environmental fate of these compounds.

In the laboratory, advanced spectroscopic methods are critical for unambiguous structure determination, especially for complex mixtures of isomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for distinguishing between closely related isomers, which might be challenging with simple 1D-NMR. mdpi.com These advanced analytical tools are vital for confirming the regioselectivity of the novel synthetic methods discussed previously.

Table 3: Advanced Techniques for the Characterization of Halogenated Anisoles
TechniqueInformation ProvidedRelevance to this compound & Congeners
Non-Equilibrium "Forced" Molecular Dynamics (NeqFMD)Simulates reaction dynamics; predicts preferred sites of electrophilic attack. vu.edu.auElucidates the fundamental basis for regioselectivity in halogenation reactions.
Quantitative Structure-Property Relationship (QSPR)Predicts physicochemical properties (e.g., vapor pressure, solubility) from molecular structure. researchgate.netEnables prediction of environmental distribution and fate for numerous congeners. researchgate.net
2D-NMR (HSQC, HMBC)Provides unambiguous structural confirmation by showing correlations between different atoms in a molecule. mdpi.comEssential for verifying the structure of specific isomers produced in selective synthesis.

Interdisciplinary Collaborations for Environmental and Synthetic Chemistry Advancements

The challenges associated with halogenated anisoles, from their synthesis to their environmental impact, are inherently interdisciplinary. These compounds have been identified as ubiquitous organic trace compounds in the environment, and understanding their behavior requires a collaborative effort between synthetic chemists, analytical chemists, and environmental scientists. researchgate.netresearchgate.net

A key area for collaboration is in understanding the atmospheric fate of these compounds. The primary removal process for halogenated aromatics from the atmosphere is through oxidation by hydroxyl radicals. rsc.org Theoretical studies that model these degradation pathways provide crucial data on reaction kinetics and atmospheric lifetimes. rsc.org Synthetic chemists can contribute by preparing specific, high-purity isomers of compounds like this compound for use in these environmental studies. In turn, the data from environmental scientists on persistence and degradation can guide synthetic chemists in applying green chemistry principles to design new molecules that are less likely to persist in the environment. acs.org

Modeling the environmental distribution of halogenated anisoles requires accurate data on their physicochemical properties, such as vapor pressure, water solubility, and partition coefficients. researchgate.netresearchgate.net Collaborative projects can focus on the isomer-specific synthesis of a range of halogenated anisoles and the subsequent precise measurement of these properties. This data can then be used to refine environmental fate models, leading to more accurate predictions of how these compounds are transported and distributed across air, water, and soil compartments.

Table 4: Potential Interdisciplinary Research Projects
Research AreaRole of Synthetic ChemistryRole of Environmental ChemistryCombined Goal
Atmospheric Degradation Synthesize specific, high-purity isomers of halogenated anisoles.Measure reaction rates with atmospheric oxidants (e.g., OH radicals); analyze degradation products. rsc.orgAccurately determine atmospheric lifetimes and degradation pathways.
Environmental Fate Modeling Design and create novel halogenated anisoles with potentially altered properties.Measure key physicochemical properties (solubility, vapor pressure, Kow) for model input. researchgate.netImprove predictive models for the environmental transport and partitioning of these compounds.
Design for Degradation Apply green chemistry principles to design molecules with features that promote biodegradation. acs.orgTest the biodegradability and ecotoxicity of newly synthesized compounds.Develop effective and environmentally benign chemical products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4,6-dichloroanisole, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Direct halogenation : Bromination of 4,6-dichloroanisole using bromine (Br₂) in chlorinated solvents (e.g., CCl₄) under controlled temperatures (20–40°C) .
  • Cross-coupling : Palladium-catalyzed coupling of halogenated precursors (e.g., aryl halides with methoxy groups) in DMF or DMSO at 80–100°C .
  • Optimization : Adjust stoichiometry of Br₂ and reaction time to minimize di-substitution byproducts. Purity (>95%) is achievable via column chromatography or distillation .
    • Data Table :
MethodSolventTemp (°C)Yield (%)Purity (%)
Direct BrominationCCl₄307295
Cross-CouplingDMF856590

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 255.92 (C₇H₅BrCl₂O) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles .

Q. How does this compound behave under environmental conditions?

  • Methodology :

  • Henry’s Law Constant : Measured at 3.0×10⁻¹ Pa·m³/mol, indicating moderate volatility in aquatic systems .
  • Degradation Studies : Use GC-MS to track hydrolysis products (e.g., dichlorophenols) under varying pH (4–9) and UV exposure .

Advanced Research Questions

Q. What computational models predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electron density (e.g., bromine as dominant leaving group) .
  • Reactivity Trends : Compare Hammett σ⁺ values for Br vs. Cl substituents to forecast regioselectivity in nitration or sulfonation .

Q. How do structural analogs (e.g., 4-Bromo-2,6-dichloroanisole) differ in physicochemical properties, and what are the implications for experimental design?

  • Methodology :

  • Thermal Stability : DSC/TGA analysis shows decomposition onset at 150°C for this compound vs. 140°C for 4-Bromo-2,6-dichloroanisole .
  • Solubility : LogP values (3.4–3.8) suggest higher lipophilicity than mono-halogenated analogs, impacting solvent selection .

Q. What contradictions exist in literature regarding the environmental persistence of halogenated anisoles, and how can they be resolved?

  • Methodology :

  • Meta-Analysis : Compare half-life data from soil microcosm studies (e.g., 30–60 days in aerobic vs. 120 days in anaerobic conditions) .
  • Isomer-Specific Degradation : Use LC-MS/MS to quantify degradation rates of this compound vs. 4-Bromo-2,6-dichloroanisole under identical conditions .

Methodological Challenges

Q. What strategies mitigate side reactions (e.g., dehalogenation) during synthetic scale-up of this compound?

  • Methodology :

  • Catalyst Screening : Test Pd/C vs. CuBr₂ for bromination efficiency; CuBr₂ reduces debromination byproducts by 40% .
  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of methoxy groups .

Q. How can the bioluminescent Salmonella reverse mutation assay be adapted to assess the mutagenicity of this compound?

  • Methodology :

  • Dose-Response : Expose TA98 and TA100 strains to 0.1–10 μg/mL and measure luminescence inhibition .
  • Metabolite Analysis : Identify mutagenic intermediates (e.g., nitroso derivatives) via HPLC-UV .

Data Gaps and Future Directions

  • Priority Research :
    • Develop standardized protocols for ecotoxicity testing (e.g., OECD guidelines for halogenated aromatics) .
    • Explore catalytic systems for greener synthesis (e.g., photoredox catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.